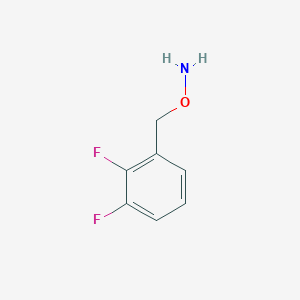

O-(2,3-difluorobenzyl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7F2NO |

|---|---|

Molecular Weight |

159.13 g/mol |

IUPAC Name |

O-[(2,3-difluorophenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C7H7F2NO/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3H,4,10H2 |

InChI Key |

YQIWNIYQFWELHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CON |

Origin of Product |

United States |

Synthetic Methodologies for O 2,3 Difluorobenzyl Hydroxylamine and Analogues

General Synthetic Routes to O-Alkylhydroxylamines

The formation of the O-alkyl bond in hydroxylamine (B1172632) derivatives can be achieved through several reliable synthetic strategies. The choice of method often depends on the starting materials, desired scale, and functional group tolerance.

Mitsunobu Reaction and Deprotection Strategies

A prevalent and highly effective method for synthesizing O-alkylhydroxylamines from corresponding alcohols is the Mitsunobu reaction. nih.govwikipedia.org This reaction involves the activation of an alcohol with a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The activated alcohol then undergoes nucleophilic substitution by a protected hydroxylamine equivalent, most commonly N-hydroxyphthalimide. nih.govwikipedia.org

The general protocol involves dissolving the alcohol (e.g., 2,3-difluorobenzyl alcohol), N-hydroxyphthalimide, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgchemicalbook.com The mixture is cooled, and the azodicarboxylate is added slowly. wikipedia.orgchemicalbook.com The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a key advantage for synthesizing chiral molecules. organic-chemistry.orgnih.gov

Following the O-alkylation, the phthalimide (B116566) protecting group is removed. The most common deprotection method is hydrazinolysis, where hydrazine (B178648) monohydrate is added to the reaction mixture. nih.govchemicalbook.com This cleaves the phthalimide, which precipitates out and can be removed by filtration. The desired O-alkylhydroxylamine is then typically isolated as a hydrochloride salt by treating the filtrate with HCl in ether. nih.govchemicalbook.com

A study on the synthesis of O-benzylhydroxylamine analogues demonstrated this one-pot process, achieving yields ranging from 30% to 81% for various substituted benzyl (B1604629) alcohols. nih.govchemicalbook.com For instance, the synthesis of O-(3-fluorobenzyl)hydroxylamine hydrochloride was reported with an 81% yield. chemicalbook.com

Table 1: Mitsunobu Reaction for O-Alkylhydroxylamine Synthesis nih.govchemicalbook.com

| Starting Alcohol | Product | Yield (%) |

|---|---|---|

| 3-Fluorobenzyl alcohol | O-(3-Fluorobenzyl)hydroxylamine HCl | 81 |

| 2-Fluoro-4-trifluoromethyl benzyl alcohol | O-(2-Fluoro, 4-trifluoromethylbenzyl)hydroxylamine HCl | 67 |

| 3,5-Dichlorobenzyl alcohol | O-(3,5-Dichlorobenzyl)hydroxylamine HCl | 43 |

Reductive Amination Approaches with O-(trimethylsilyl)hydroxylamine

Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. masterorganicchemistry.com While less common for the direct synthesis of O-alkylhydroxylamines from alcohols, variations of this chemistry can be applied. For instance, O-(trimethylsilyl)hydroxylamine can be used in reactions with epoxides. The ring-opening of epoxides with O-trimethylsilylhydroxylamine is facilitated by lithium perchlorate (B79767) in diethyl ether, providing a route to the corresponding hydroxylamine derivatives. organic-chemistry.org

More directly, reductive amination is crucial in synthesizing complex hydroxylamine-containing structures, such as polyhydroxylated piperidines, where a double reductive amination strategy has been successfully employed. nih.gov However, for the specific synthesis of O-(2,3-difluorobenzyl)hydroxylamine, this method is less direct than alkylation strategies.

Enantioselective Synthesis of Chiral Hydroxylamine Derivatives

While this compound itself is achiral, the synthesis of chiral analogues is of significant interest in drug discovery. Enantioselective methods are employed to control the stereochemistry of the final product.

Catalytic asymmetric synthesis provides an elegant route to chiral hydroxylamines. For example, the conjugate addition of O-alkylhydroxylamines to α,β-unsaturated carbonyl compounds can be rendered enantioselective using a chiral catalyst, such as a yttrium-based rare earth alkali metal BINOLate (REMB) framework. nih.gov This method has achieved high yields (up to 97%) and excellent enantioselectivities (up to 96:4 e.r.) for various substrates. nih.gov

Another approach involves the asymmetric reduction of oxime ethers. The selective reduction of the C=N bond without cleaving the labile N-O bond is challenging but can be achieved with high enantioselectivity using nickel catalysis under hydrogen pressure. mdpi.com This has been reported to give products in up to 99% yield and 99% e.e. mdpi.com

For syntheses starting from chiral alcohols, the Mitsunobu reaction is inherently useful as it proceeds with a predictable inversion of stereochemistry, allowing for the transfer of chirality from the starting material to the product. organic-chemistry.org

Optimization of Reaction Conditions and Yields in O-Alkylhydroxylamine Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity. In the Mitsunobu reaction, the order of reagent addition and the choice of azodicarboxylate and solvent are important factors. wikipedia.org Using resin-bound triphenylphosphine and di-tert-butylazodicarboxylate can simplify purification, as the byproducts are more easily removed. wikipedia.org

For N-arylation of O-cyclopropyl hydroxamates, a study found that diaryliodonium triflate salts with cesium carbonate as the base in toluene (B28343) provided the best yields. nih.gov The optimization table below highlights the sensitivity of the reaction to the choice of salt, equivalents of reagents, and solvent.

Table 2: Optimization of N-Arylation of an O-Cyclopropyl Hydroxamate nih.gov

| Entry | Iodonium Salt (equiv.) | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ph₂IBF₄ (1.5) | Cs₂CO₃ | Toluene | 6 | 32 |

| 4 | Ph₂IOTf (1.5) | Cs₂CO₃ | Toluene | 6 | 75 |

| 5 | Ph₂IOTf (1.2) | Cs₂CO₃ | Toluene | 6 | 22 |

| 7 | Ph₂IOTf (1.5) | Cs₂CO₃ | Toluene | 9 | 82 |

| 9 | Ph₂IOTf (1.5) | K₂CO₃ | Toluene | 12 | 45 |

This systematic approach demonstrates that careful selection of reagents and parameters is key to achieving high efficiency in the synthesis of hydroxylamine derivatives.

Purification and Isolation Techniques in Organic Synthesis

The final stage of synthesis involves the purification of the target compound from byproducts and unreacted starting materials. For O-alkylhydroxylamines synthesized via the Mitsunobu reaction, the primary byproducts are triphenylphosphine oxide and the reduced hydrazo-dicarboxylate.

A common purification sequence involves:

Filtration : After deprotection with hydrazine, the precipitated phthalhydrazide (B32825) is removed by filtration. chemicalbook.com

Extraction : Acid-base extraction can be used to separate the basic amine product from neutral or acidic impurities. masterorganicchemistry.com

Chromatography : Flash column chromatography is a standard technique for separating the crude product from soluble impurities. chemicalbook.commasterorganicchemistry.com A typical mobile phase for O-benzylhydroxylamines is a mixture of heptanes and ethyl acetate. chemicalbook.com

Crystallization/Precipitation : The final product is often isolated as a salt to improve stability and crystallinity. Treating an ethereal solution of the purified free base with an ethereal solution of HCl precipitates the hydrochloride salt, which can be collected by filtration. chemicalbook.com This step also serves as a final purification, as some impurities may remain soluble in the solvent. chemicalbook.commasterorganicchemistry.com

The purity of the final compound is typically assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis. nih.govchemicalbook.com

Chemical Reactivity and Mechanistic Investigations of O 2,3 Difluorobenzyl Hydroxylamine

Reactivity of the Hydroxylamine (B1172632) Functional Group

The reactivity of O-(2,3-difluorobenzyl)hydroxylamine is largely dictated by its hydroxylamine functional group (-ONH2). This group imparts both nucleophilic and redox-active properties to the molecule.

Nucleophilic Reactivity of the Nitrogen Atom

The nitrogen atom in O-alkylhydroxylamines, including this compound, possesses a lone pair of electrons, rendering it nucleophilic. However, the presence of the adjacent electronegative oxygen atom tends to decrease the basicity and nucleophilicity of the nitrogen compared to corresponding amines. masterorganicchemistry.com Despite this, the nitrogen atom can still participate in nucleophilic reactions.

The nucleophilicity of hydroxylamines can be enhanced in certain reactions. For instance, hydroxylamines exhibit what is known as the "alpha-effect," where the presence of an adjacent atom with lone pairs (in this case, oxygen) increases the nucleophilicity beyond what would be expected based on basicity alone. masterorganicchemistry.com This makes them more reactive nucleophiles than ammonia (B1221849) in some contexts. masterorganicchemistry.com The reactivity of the nitrogen atom is also influenced by steric factors; bulky substituents can hinder its approach to an electrophilic center. masterorganicchemistry.com

In the context of O-alkylhydroxylamines, the nitrogen atom's nucleophilicity is sufficient for it to act as a nucleophile in various transformations, including additions to carbonyl compounds and participation in cyclization reactions. rsc.org

Oxidative Chemistry of O-Alkylhydroxylamines

O-alkylhydroxylamines can undergo oxidation through various mechanisms, often involving metal ions or leading to the formation of radical species.

The oxidation of hydroxylamines by metal ions, such as iron(III), has been a subject of kinetic and mechanistic studies. rsc.orgresearchgate.net The reaction between hydroxylamine and Fe(III) is complex, with the stoichiometry and products being dependent on the relative concentrations of the reactants. rsc.orgresearchgate.net

When iron(III) is in excess, the primary oxidation product is nitrous oxide (N₂O), with a stoichiometry of 2 moles of Fe(III) per mole of hydroxylamine. rsc.orgresearchgate.net Conversely, when hydroxylamine is in excess, the main product is nitrogen gas (N₂), and the stoichiometry is 1:1. rsc.orgresearchgate.net The mechanism is proposed to involve the formation of an iron(III)-hydroxylamine complex, followed by electron transfer to generate Fe(II) and a nitrogen-containing radical intermediate. rsc.orgsciencemadness.org The reaction kinetics are also influenced by pH, with the involvement of the metal hydroxide (B78521) complex, Fe(OH)²⁺, being suggested. rsc.org The oxidation of O-alkylhydroxylamines by metal complexes, including those of iron, cobalt, and manganese, has also been investigated in the context of catalytic oxidations. mdpi.com

Table 1: Products of Hydroxylamine Oxidation by Iron(III)

| Reactant Ratio | Predominant Nitrogen Product | Stoichiometry (Fe(III):Hydroxylamine) |

| Excess Fe(III) | Nitrous Oxide (N₂O) | 2:1 |

| Excess Hydroxylamine | Nitrogen Gas (N₂) | 1:1 |

This table summarizes the products based on the stoichiometry of the reaction between hydroxylamine and Iron(III). rsc.orgresearchgate.net

The oxidation of hydroxylamines and N-hydroxyimides can lead to the formation of N-oxyl radicals. researchgate.netresearchgate.net These radicals are highly reactive species that can participate in a variety of chemical transformations, including hydrogen atom transfer (HAT) reactions and C-O bond formation. researchgate.netresearchgate.net

Electron-deficient N-oxyl radicals, in particular, are powerful reagents for the selective oxidative functionalization of organic substrates. researchgate.net The stability and reactivity of these radicals depend on the substituents present in the molecule. researchgate.net For instance, the decay rate of imide N-oxyl radicals is influenced by the structure of the radical, the solvent, and the oxidant used for their generation. researchgate.net The use of N-oxyl radicals generated from N-hydroxy compounds as redox mediators has been explored in catalytic oxidation reactions, often in conjunction with a co-catalyst like a transition metal. researchgate.net

Role of Fluorine Substitution on Aromatic Ring Reactivity

The presence of two fluorine atoms on the benzyl (B1604629) group of this compound significantly influences the reactivity of the aromatic ring. Fluorine is the most electronegative element, and its substitution onto an aromatic ring has several electronic and steric effects.

The fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect reduces the electron density of the ring, making it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution, although the latter generally requires harsh conditions or additional activating groups. beilstein-journals.org The C-F bond is very strong and generally unreactive under typical synthetic conditions. beilstein-journals.org

Furthermore, the substitution of fluorine atoms onto a benzene (B151609) ring introduces new π-orbitals that can conjugate with the aromatic system. acs.orgnih.gov While this can affect the aromatic character, the primary influence on reactivity in many cases is the powerful inductive withdrawal of electron density. nih.gov This electron withdrawal also affects the benzylic position, potentially influencing the reactivity of the attached hydroxylamine moiety. For instance, electron-withdrawing groups on the aromatic ring can impact the nucleophilicity of amines. masterorganicchemistry.com In the context of C-F bond activation, protic activation through hydrogen bonding to the fluorine can facilitate nucleophilic substitution at the benzylic position. beilstein-journals.org

Participation in Condensation Reactions and Oxime Formation

A characteristic reaction of hydroxylamines, including this compound, is their condensation with aldehydes and ketones to form oximes. wikipedia.orgbyjus.com This reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N-O linkage of the oxime. scribd.com

This reaction is widely used for the derivatization of carbonyl compounds for analytical purposes. nih.govresearchgate.net For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent for this purpose, and the resulting oximes can be readily analyzed by techniques such as gas chromatography and liquid chromatography. nih.govresearchgate.netresearchgate.netsigmaaldrich.com The reaction of PFBHA with formaldehyde (B43269) to form the corresponding oxime is reported to be rapid. researchgate.net this compound would be expected to undergo similar condensation reactions with a variety of aldehydes and ketones. The resulting O-(2,3-difluorobenzyl) oximes are stable compounds.

The formation of oximes is a versatile transformation, as the oxime functional group itself can undergo further reactions, such as reduction to amines or rearrangement. wikipedia.orgbyjus.com

Stability and Degradation Pathways of this compound Derivatives

Detailed experimental studies on the stability and degradation pathways of this compound and its derivatives are not readily found in publicly accessible scientific literature. However, general principles governing the stability of related chemical classes, such as hydroxylamines and fluorinated aromatic compounds, can provide insights into their potential degradation profiles.

The stability of hydroxylamine derivatives is often influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. Generally, the salts of N-substituted hydroxylamines exhibit greater storage stability compared to the free bases. google.com

Hydrolytic Stability:

The hydrolytic stability of molecules containing a hydroxylamine moiety can be pH-dependent. For instance, studies on hydroxylamine-based glycoconjugates have demonstrated that their stability increases as the pH approaches neutrality. nih.gov The hydrolysis of oximes, which are derivatives of hydroxylamines, is known to be catalyzed by acid. nih.gov It can be inferred that this compound derivatives may also exhibit pH-dependent hydrolytic stability, with potential degradation occurring under acidic conditions through cleavage of the N-O bond.

Table 3.4.1: General Hydrolytic Stability of Related Compound Classes

| Compound Class | General Hydrolytic Stability | Influencing Factors |

| Hydroxylamine-based glycoconjugates | Increasingly stable as pH approaches neutrality. nih.gov | pH, structure of the monosaccharide. nih.gov |

| Oximes | More resistant to hydrolysis than hydrazones. nih.gov | Acid catalysis. nih.gov |

| N-alkyl substituted hydroxylamines | Generally low stability, salts are more stable. google.com | pH, presence of catalysts. |

Thermal Stability:

The thermal stability of organic molecules is intrinsically linked to the bond dissociation energies of their constituent bonds. The presence of a carbon-fluorine (C-F) bond, known for its high strength, generally enhances the thermal stability of a molecule. researchgate.net Therefore, the 2,3-difluoro substitution on the benzyl group of this compound is expected to contribute positively to its thermal stability. However, the N-O bond is inherently weaker and could be the primary site of thermal decomposition.

Photodegradation:

Specific photodegradation studies on this compound are not available. However, benzylamine-based compounds can undergo photodegradation. The stability of a primary amine-functionalized resin was found to be significantly affected by oxidative degradation at moderate temperatures. nih.gov The fluorinated aromatic ring in this compound might influence its photostability, but without experimental data, this remains speculative.

Potential Degradation Pathways:

Based on the chemistry of hydroxylamines, potential degradation pathways for this compound derivatives could include:

Hydrolysis: Cleavage of the N-O bond, particularly under acidic conditions, to yield 2,3-difluorobenzyl alcohol and hydroxylamine.

Oxidation: The nitrogen atom of the hydroxylamine is susceptible to oxidation, which could lead to various degradation products.

Thermal Decomposition: Homolytic cleavage of the N-O bond or the O-C bond could occur at elevated temperatures, initiating radical-based degradation pathways.

It is important to note that these are postulated pathways based on the general chemical properties of related structures. Rigorous stability-indicating method development and forced degradation studies would be necessary to definitively identify the degradation products and establish the precise degradation pathways for this compound and its derivatives. youtube.comchromatographyonline.comnih.govnih.gov

Derivatization Chemistry and Advanced Analytical Applications

O-Benzylhydroxylamine Derivatives as Derivatization Reagents

Derivatization in analytical chemistry is a technique used to chemically modify a compound to produce a new compound which has properties that are more suitable for analysis by methods like gas chromatography (GC). youtube.comyoutube.comyoutube.com O-benzylhydroxylamine and its halogenated derivatives are widely used for this purpose, especially for compounds containing a carbonyl group (an aldehyde or ketone). capes.gov.brresearchgate.netcoresta.org The primary goal of this derivatization is to increase the volatility and thermal stability of otherwise non-volatile or thermally labile compounds, making them amenable to GC analysis. youtube.comyoutube.comyoutube.com

O-benzylhydroxylamine derivatives react with the carbonyl functional group (C=O) present in aldehydes and ketones to form stable oxime derivatives. researchgate.netresearchgate.net This reaction is a cornerstone of their application in analytical chemistry. The process involves the nucleophilic addition of the hydroxylamine (B1172632) to the carbonyl carbon, followed by dehydration to form the C=N-O-benzyl oxime.

The reaction is typically carried out in an aqueous or organic solvent, and the reaction conditions, such as temperature, pH, and reaction time, are optimized to ensure a high yield of the derivative. nih.govresearchgate.net For instance, the derivatization of carbonyl compounds in beer using PFBHA was found to be favorable at the natural pH of the beer (around 4.5). nih.gov Studies have shown that the reaction can be completed within a couple of hours at room temperature for many carbonyl compounds. researchgate.net This derivatization is applicable to a wide array of carbonyl-containing compounds, including:

Aldehydes and Ketones : Simple aldehydes and ketones found in various samples like household products, food, and environmental air are frequently analyzed using this method. capes.gov.brresearchgate.netnih.gov

Keto-Steroids : Steroids containing a ketone group can be derivatized to facilitate their analysis by GC and other methods. sigmaaldrich.comfishersci.commdpi.com

Carbohydrates : Sugars that exist in an open-chain form with an aldehyde or ketone group can also be derivatized. fishersci.comnih.gov

Carboxylic Acids : While less common, derivatization of carboxylic acids can be achieved, often involving a coupling agent. nih.govresearchgate.net

The table below lists various carbonyl compounds that have been successfully derivatized using PFBHA, a close analog of O-(2,3-difluorobenzyl)hydroxylamine.

| Compound Class | Specific Examples | Sample Matrix |

| Aldehydes | Formaldehyde (B43269), Acetaldehyde, Acrolein, Benzaldehyde, Hexanal | E-liquids, Tobacco, Household Products, Beer |

| Ketones | Acetone, Methyl Ethyl Ketone, 2,3-Butanedione (Diacetyl) | E-liquids, Tobacco, Household Products, Beer |

| Dicarbonyls | Glyoxal, Methylglyoxal | E-liquids, Air Samples |

| Keto-Acids/Alcohols | Acetol, Glycoaldehyde, 5-hydroxymethyl-2-furfural | E-liquids, Beer |

This table is compiled from data found in multiple sources. capes.gov.brcoresta.orgnih.govresearchgate.netcopernicus.org

The primary application of derivatizing carbonyls with O-benzylhydroxylamine reagents is to prepare them for analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netfishersci.com The resulting oxime derivatives are significantly more volatile and thermally stable than the parent carbonyl compounds, allowing them to be separated and detected using these techniques. youtube.comyoutube.com

In GC-MS analysis, the derivatives are separated based on their boiling points and interaction with the GC column, and then detected by the mass spectrometer. The mass spectrometer can be operated in various modes to enhance selectivity and sensitivity. capes.gov.brresearchgate.netnih.gov For example, when using PFBHA, the pentafluorobenzyl group provides a strong signal in negative chemical ionization (NCI) mode, which is highly selective and sensitive for electrophilic compounds. capes.gov.brresearchgate.netnih.gov Selected Ion Monitoring (SIM) is another common MS technique where the instrument is set to detect only specific mass fragments characteristic of the target derivatives, thereby increasing sensitivity and reducing background noise. coresta.orgresearchgate.net

Researchers have developed and validated numerous GC-MS methods for the analysis of a wide range of carbonyl compounds in complex matrices after derivatization with PFBHA. coresta.orgresearchgate.net These methods are used to quantify carbonyls in e-cigarette aerosols, tobacco, household products, and beer. capes.gov.brcoresta.orgnih.govresearchgate.net

The choice of derivatization reagent is crucial for optimizing the analytical method. The introduction of a fluorinated group, such as the 2,3-difluoro or the more common 2,3,4,5,6-pentafluoro group, onto the benzylhydroxylamine structure is a key strategy for enhancing detectability. researchgate.netfishersci.com

Key enhancement strategies include:

Improved Volatility and Peak Shape : Derivatization eliminates polar -OH and C=O groups, which can cause poor chromatographic peak shapes (tailing) due to interactions with the GC system. The resulting oximes are less polar and more volatile, leading to sharper, more symmetrical peaks and better separation. youtube.comyoutube.com

Enhanced Detector Response : Fluorinated derivatives, like those from PFBHA, are highly responsive to specific detectors. The multiple fluorine atoms make the derivative highly electrophilic, which is ideal for detection by Electron Capture Detectors (ECD) and by MS in Negative Chemical Ionization (NCI) mode. capes.gov.brnih.gov This leads to significantly lower detection limits compared to non-fluorinated derivatives. The estimated detection limits for PFBHA derivatives of carbonyls in beer, for instance, were in the range of 0.01-1 µg/dm³. nih.gov

Increased Specificity : The derivatization reaction itself is highly specific to carbonyl groups, which reduces interference from other compounds in the sample matrix. nih.gov Furthermore, the unique mass spectrum of the resulting derivative provides a high degree of confidence in the identification of the original carbonyl compound. nih.gov

Use of Internal Standards : To improve the accuracy and precision of quantification, deuterated analogs of the target carbonyl compounds are often added to the sample as internal standards before the derivatization step. coresta.orgresearchgate.net This helps to correct for any variability in the derivatization reaction efficiency or sample extraction.

On-line Derivatization Methodologies (e.g., Solid Phase Microextraction)

To streamline sample preparation, reduce solvent consumption, and improve sensitivity, on-line derivatization techniques have been developed. Solid Phase Microextraction (SPME) is a prominent example of a solvent-free extraction technique that can be coupled with on-fiber derivatization. nih.gov

In this approach, a fused silica (B1680970) fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is exposed to the sample (either in the headspace or by direct immersion). copernicus.orgnih.gov The analytes adsorb onto the fiber. Subsequently, the fiber is exposed to the headspace of a vial containing the derivatization reagent, such as PFBHA. nih.gov The derivatization reaction occurs directly on the fiber. Finally, the fiber is inserted into the hot injector of a GC, where the derivatives are thermally desorbed and analyzed. copernicus.orgnih.gov

This on-line SPME derivatization has been successfully applied to the sensitive determination of multi-oxygenated volatile compounds in air. copernicus.org The method offers several advantages:

Automation : The process can be fully automated, improving throughput and reproducibility. copernicus.org

Reduced Sample Handling : It minimizes sample loss and contamination by integrating extraction and derivatization into a single step. copernicus.org

High Sensitivity : By concentrating the analytes on the fiber, very low detection limits (in the parts-per-trillion by volume range for air samples) can be achieved. copernicus.org

Cost-Effectiveness : The SPME fibers are reusable for many assays, making the technique cost-effective. copernicus.org

Microanalytical Techniques Utilizing O-Benzylhydroxylamine Derivatives

The high sensitivity afforded by derivatization with reagents like PFBHA makes them ideal for microanalytical techniques, where the goal is to measure trace amounts of analytes in very small or complex samples. chiralen.com This is particularly relevant in fields like clinical chemistry, metabolomics, and environmental analysis. nih.govnih.gov

For example, O-benzylhydroxylamine has been used in the derivatization of carboxylic acids in clinically relevant matrices for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In metabolomics, derivatization strategies are essential for the comprehensive analysis of the "carbonyl-metabolomic phenome," which includes a diverse range of aldehydes, ketones, and keto-acids that play crucial roles in biological systems. nih.gov By converting these carbonyls into derivatives, their detection by sensitive MS techniques is greatly enhanced, allowing for the study of metabolic pathways and the identification of disease biomarkers. nih.gov

The table below summarizes findings from a study on the analysis of carbonyl compounds in tobacco using PFBHA derivatization and GC-MS, illustrating a microanalytical application.

| Parameter | Finding |

| Method | Water extraction of tobacco, followed by aqueous phase derivatization with PFBHA, liquid-liquid extraction of derivatives into hexane, and GC-MS analysis in SIM mode. |

| Internal Standards | A mixture of deuterated carbonyl compounds was used. |

| Reaction Time | 2 hours at room temperature. |

| Quantified Compounds | Included formaldehyde, acetaldehyde, acrolein, propionaldehyde, crotonaldehyde, and others. |

| Conclusion | The method was found to be selective and sensitive for the analysis of selected carbonyls in tobacco samples. |

Data sourced from a study on tobacco analysis. researchgate.net

Enzymatic Inhibition and Molecular Biological Interactions Non Clinical

O-Benzylhydroxylamine Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors

O-benzylhydroxylamine and its derivatives have been identified as a significant class of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing enzyme that is a key regulator of immune responses. nih.govnih.gov IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.gov This enzymatic activity can lead to an immunosuppressive microenvironment, which is often exploited by tumors to evade the immune system. nih.gov Consequently, inhibitors of IDO1 are of significant interest.

The discovery of O-benzylhydroxylamine as a potent, sub-micromolar inhibitor of IDO1 has spurred structure-activity relationship (SAR) studies to optimize its potency. nih.gov Research has shown that modifications to the benzyl (B1604629) group can significantly impact inhibitory activity. In particular, the addition of halogen atoms to the aromatic ring has proven to be a successful strategy for improving potency. nih.govacs.org The greatest gains in IDO1 inhibitor potency were observed when halogens were placed in the meta position of the benzyl ring. nih.gov This finding suggests that compounds like O-(2,3-difluorobenzyl)hydroxylamine, which contains fluorine atoms at both the ortho and meta positions, fit within this promising class of IDO1 inhibitors.

| Compound/Substituent | Relative Potency/Effect on IDO1 Inhibition | Reference |

|---|---|---|

| O-benzylhydroxylamine (Parent Compound) | Sub-micromolar inhibition | nih.gov |

| Halogenation (ortho, meta, para) | Generally beneficial; increased inhibitor potency | nih.gov |

| Halogens in meta position | Greatest gain in potency | nih.gov |

| Hydroxy group (ortho or para) | Substantially reduced inhibition | nih.gov |

| Methoxy group (ortho, meta, or para) | Deleterious to inhibition | nih.gov |

The inhibition of IDO1 by O-alkylhydroxylamines is believed to be mechanism-based. nih.gov The catalytic cycle of IDO1 involves the binding of molecular oxygen to the enzyme's ferrous heme iron, followed by its insertion into the indole (B1671886) ring of tryptophan. nih.gov This process is proposed to proceed through a high-energy alkylperoxy transition state or intermediate. nih.gov O-alkylhydroxylamine inhibitors are designed to act as stable structural mimics of this transient alkylperoxy species. nih.gov By mimicking this key state in the catalytic cycle, these inhibitors can bind to the active site with high affinity. Studies involving Lineweaver-Burk graphical analysis have indicated an uncompetitive mode of inhibition for these compounds, which suggests that the inhibitor binds to the enzyme-substrate complex. nih.gov This is consistent with a mechanism that targets a state formed after the initial substrate binding.

The core of the IDO1 active site contains a heme-iron group that is essential for catalysis. tandfonline.com The mechanism of inhibition by O-benzylhydroxylamine derivatives is directly linked to their ability to interact with this heme iron. nih.gov These inhibitors are proposed to function as transition-state analogues, where the hydroxylamine (B1172632) moiety structurally and electronically mimics the proposed heme-Fe(II)-O-O-Trp intermediate. nih.gov This mimicry allows the inhibitor to bind within the active site, likely coordinating with the heme iron. Spectroscopic studies support the binding of these compounds at the heme iron. nih.gov The ability to design stable molecules that effectively imitate a highly unstable transition state is a powerful strategy in enzyme inhibition and is the foundation for the potency of this class of IDO1 inhibitors. nih.gov

Free Radical Scavenging Activity and Ribonucleotide Reductase (RNR) Inhibition

Hydroxylamine-containing compounds are known to possess radical-scavenging capabilities, which can translate into the inhibition of enzymes that rely on radical chemistry for their function. A primary example is Ribonucleotide Reductase (RNR), an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. acs.orgnih.gov The catalytic mechanism of many RNRs involves a stable tyrosyl radical, which is crucial for initiating the reduction process. researchgate.net

The mechanism of RNR inhibition by hydroxylamine derivatives is best understood through the example of hydroxyurea, a well-established RNR inhibitor. researchgate.net Hydroxyurea functions by scavenging the essential tyrosyl radical within the RNR active site. researchgate.net By quenching this radical, the enzyme is inactivated, DNA synthesis is halted, and cell proliferation is arrested. researchgate.net N-substituted hydroxylamines, including O-benzylhydroxylamine derivatives, are believed to act via a similar mechanism. nih.govacs.org They can donate a hydrogen atom from their N-OH group to quench the tyrosyl radical, thereby inhibiting the enzyme. This mode of action makes them effective against proliferating cells that have high RNR activity, including bacteria. nih.govacs.org

The efficacy of a hydroxylamine derivative as a radical scavenger is determined by the ease with which it can donate a hydrogen atom, a property quantified by the O-H Bond Dissociation Enthalpy (BDE). researchgate.net A lower BDE facilitates hydrogen atom transfer. The stability of the resulting aminoxyl radical (R-O-N•-R') is also a critical factor. Substituents can significantly influence these properties through electronic effects. researchgate.net

Computational studies on substituted phenols and other molecules show that electron-withdrawing groups can increase the BDE, while electron-donating groups can decrease it by stabilizing the resulting radical through resonance. In the case of this compound, the benzyl group is a substituent on the hydroxylamine core. The two fluorine atoms on the benzene (B151609) ring are strongly electron-withdrawing. These substituents would influence the electronic environment of the N-OH group, affecting its BDE and the stability of the aminoxyl radical formed upon hydrogen donation. The precise effect—whether stabilizing or destabilizing—depends on a complex interplay of inductive and resonance effects, but it is clear that such substitutions directly modulate the radical-scavenging potential and thus the RNR inhibitory activity. acs.orgresearchgate.net

Studies on Antimicrobial Effects Against Bacterial Species and Biofilm Modulation (Non-Clinical)

The inhibition of essential enzymes like RNR makes hydroxylamine derivatives promising candidates for new antimicrobial agents. nih.govacs.org This is particularly relevant in an era of increasing antibiotic resistance, where novel mechanisms of action are urgently needed. nih.gov

Research has demonstrated that N-substituted hydroxylamine compounds exhibit broad-spectrum antimicrobial effects against a variety of Gram-positive and Gram-negative bacteria. nih.gov Their antibacterial activity is directly linked to their function as radical scavengers that inhibit bacterial RNR, an enzyme essential for bacterial proliferation. nih.govacs.org Studies have shown that hydroxylamine derivatives with either electron-withdrawing or electron-donating substituents on their aromatic rings are active against multiple bacterial species. nih.govacs.org

Furthermore, some of these compounds have shown efficacy in disrupting biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov Promising hydroxylamine derivatives have been shown to reduce the biomass of established biofilms from pathogenic bacteria such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. nih.gov

Another class of compounds derived from O-benzylhydroxylamines, oxime ethers, have also been investigated as antimicrobial agents. These derivatives have shown activity against various bacteria by inhibiting a different essential enzyme, β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is involved in fatty acid synthesis. researchgate.net

| Bacterial Species | MIC (μg/mL) |

|---|---|

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 6.25 |

| Pseudomonas fluorescens | 6.25 |

| Bacillus subtilis | 3.13 |

| Staphylococcus aureus | 3.13 |

| Enterococcus faecalis | 3.13 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of O-(2,3-difluorobenzyl)hydroxylamine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed picture of its molecular connectivity and conformation can be assembled. nih.govorganicchemistrydata.org

¹H, ¹³C, and ¹⁹F NMR spectra collectively confirm the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms present. The benzylic protons (CH₂) and the amine protons (NH₂) will exhibit characteristic chemical shifts and splitting patterns due to coupling with neighboring nuclei. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are influenced by the fluorine substituents, while the benzylic carbon signal is also readily identifiable. chemicalbook.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. It shows distinct signals for each of the two fluorine atoms on the benzene (B151609) ring, and their chemical shifts are highly sensitive to the electronic environment. biophysics.org This technique is instrumental in confirming the substitution pattern of the aromatic ring. nih.govchemrxiv.org

Conformational analysis, which examines the spatial arrangement of atoms, can also be performed using NMR. capes.gov.brrsc.orgnih.gov By studying temperature-dependent NMR spectra or using advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), information about the preferred orientation of the -ONH₂ group relative to the difluorobenzyl moiety can be obtained. biophysics.org

A detailed analysis of chemical shifts and coupling constants provides deeper structural insights. ubc.cayoutube.com

Chemical Shifts: The electronegativity of the fluorine atoms causes a downfield shift for the adjacent protons and carbons in the ¹H and ¹³C NMR spectra, respectively. The specific chemical shifts help to pinpoint the exact positions of the fluorine atoms on the aromatic ring. researchgate.net

Coupling Constants: Spin-spin coupling between nuclei provides information about the connectivity of atoms.

¹H-¹H Coupling: Coupling between the aromatic protons can help to confirm their relative positions.

¹H-¹⁹F and ¹³C-¹⁹F Coupling: The magnitude of these coupling constants depends on the number of bonds separating the coupled nuclei and their spatial relationship. These values are crucial for assigning the signals in the ¹H and ¹³C spectra and for confirming the 2,3-difluoro substitution pattern. nih.govresearchgate.net

A summary of expected NMR data is presented below:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | |||

| Aromatic-H | 6.8 - 7.5 | Multiplet | J(H,H) ≈ 7-9, J(H,F) ≈ 5-10 |

| CH₂ | ~4.8 - 5.2 | Singlet or Triplet (if coupled to NH₂) | |

| NH₂ | Broad, variable | Singlet | |

| ¹³C | |||

| Aromatic-C | 115 - 150 | Multiplet (due to C-F coupling) | J(C,F) ≈ 240-260 (direct), ≈ 15-25 (through 2 bonds) |

| CH₂ | ~70 - 80 | Singlet | |

| ¹⁹F | |||

| F-2 | -135 to -145 | Multiplet | J(F,F) ≈ 15-25, J(F,H) ≈ 5-10 |

| F-3 | -155 to -165 | Multiplet | J(F,F) ≈ 15-25, J(F,H) ≈ 5-10 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Binding Mechanism Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions within a molecule. sharif.edusharif.edu For this compound, the UV-Vis spectrum is dominated by absorptions corresponding to the π → π* transitions of the difluorobenzyl aromatic ring. nih.gov

This technique can be particularly useful for studying how the molecule interacts with other substances, such as metal ions or biological macromolecules. acs.org Changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λ_max) or a change in the molar absorptivity (ε), can indicate the formation of a complex and provide insights into the nature of the binding. nih.govacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, key vibrational modes include:

N-H stretching: In the IR spectrum, this typically appears as a broad band in the region of 3200-3400 cm⁻¹.

C-H stretching (aromatic and aliphatic): These are observed in the 2850-3100 cm⁻¹ region.

C=C stretching (aromatic): These vibrations give rise to characteristic bands in the 1400-1600 cm⁻¹ region.

C-F stretching: Strong absorptions due to the carbon-fluorine bonds are expected in the 1100-1300 cm⁻¹ region.

N-O stretching: This vibration is typically found in the 900-1000 cm⁻¹ range.

A table of expected vibrational frequencies is provided below:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3200 - 3400 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2950 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1300 | IR |

| N-O Stretch | 900 - 1000 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. libretexts.orglibretexts.org For this compound, the molecular ion peak (M⁺) in the mass spectrum will confirm its molecular weight.

The fragmentation of the molecular ion provides a "fingerprint" that can be used to deduce the structure of the molecule. miamioh.edusapub.org Common fragmentation pathways for this compound would likely involve:

Cleavage of the benzylic C-O bond, leading to the formation of a difluorobenzyl cation.

Loss of the amino group (-NH₂).

Fragmentation of the aromatic ring.

X-ray Diffraction Studies for Solid-State Structure Determination (for related compounds)

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov While a crystal structure for this compound itself may not be readily available, studies on closely related difluorobenzyl compounds can provide valuable insights into its likely solid-state conformation and intermolecular interactions. mdpi.comresearchgate.net These studies can reveal precise bond lengths, bond angles, and how the molecules pack together in a crystal lattice, which is influenced by factors like hydrogen bonding and dipole-dipole interactions. mdpi.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reactivity of molecules like O-(2,3-difluorobenzyl)hydroxylamine. researchgate.netresearchgate.net By approximating the electron density of a system, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict molecular geometries, energies, and other electronic properties. researchgate.netmdpi.comeurjchem.com

For this compound, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This process accounts for the rotational freedom around the C-O and O-N bonds. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric profile. The presence of two fluorine atoms on the benzene (B151609) ring influences the electron distribution and geometry of the entire molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxylamine (B1172632) moiety (-ONH2), while the LUMO is likely distributed over the difluorobenzyl ring. The electron-withdrawing nature of the fluorine atoms would lower the energy of the LUMO, potentially affecting the HOMO-LUMO gap. For instance, in a study of rufinamide, which contains a 2,6-difluorobenzyl group, the HOMO-LUMO gap was calculated to be approximately 6.04 eV, indicating high chemical stability. researchgate.net A similar analysis for this compound would provide quantitative insight into its electronic properties and reactivity profile.

Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability, reactivity |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas denote neutral potential. mdpi.com

For this compound, the MEP map would show a region of high negative potential (red) around the oxygen and nitrogen atoms of the hydroxylamine group, highlighting their nucleophilic character. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), indicating their electrophilic nature. The difluorinated benzene ring would display a complex potential distribution due to the electronegative fluorine atoms, influencing its interaction with other molecules.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. wisc.edu It examines charge transfer and conjugative interactions by analyzing the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the characterization and identification of molecules. uv.mxresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, these calculations would predict the chemical shifts for the protons and carbons in the benzyl (B1604629) ring and the methylene (B1212753) group. The accuracy of these predictions depends on the chosen DFT functional, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). github.iobiointerfaceresearch.com Comparing calculated spectra with experimental data helps confirm the molecular structure.

IR Spectroscopy: Theoretical calculations of vibrational frequencies can predict the positions of absorption bands in the Infrared (IR) spectrum. These calculations help in assigning the observed experimental bands to specific vibrational modes, such as the N-H, O-H (if protonated), C-F, and C-O stretching vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the absorption maxima (λmax) corresponding to π→π* transitions within the aromatic ring and n→π* transitions involving the heteroatoms.

Modeling of Reaction Mechanisms and Transition States (e.g., Enzyme-Inhibitor Complexes)

O-alkylhydroxylamines are known to be potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a key therapeutic target in oncology. nih.gov Computational modeling plays a crucial role in understanding how these inhibitors interact with the enzyme's active site.

Molecular docking studies are used to predict the binding mode of this compound within the IDO1 active site. These simulations suggest that the hydroxylamine nitrogen atom coordinates directly with the heme iron atom in the enzyme's active site. The difluorobenzyl group would then occupy a hydrophobic pocket, with the fluorine atoms potentially forming specific interactions, such as halogen bonds with nearby residues like Cys129, that enhance binding affinity. nih.gov Modeling can determine the most favorable binding orientation and calculate a binding energy score, which correlates with inhibitory potency. These models are essential for understanding the mechanism of inhibition and for guiding the design of more potent inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Ligand Efficiency Calculations

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For O-benzylhydroxylamine derivatives targeting IDO1, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Interaction Field Analysis (CoMSIA) could be developed. These models use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to correlate molecular properties with inhibitory activity.

Studies on O-benzylhydroxylamine derivatives have revealed important structure-activity relationships. For instance, the addition of halogen atoms to the meta position of the aromatic ring has been shown to improve inhibitory potency against IDO1. This suggests that the 2,3-difluoro substitution pattern in this compound is likely to contribute favorably to its activity.

Ligand efficiency (LE) is another important metric in drug design, which relates the potency of a compound to its size (heavy atom count). It is a measure of the binding energy per atom. O-benzylhydroxylamine and its potent derivatives have been noted for their high ligand efficiency, making them attractive candidates for drug development due to their structural simplicity and potent activity.

Conformational Analysis and Potential Energy Surface Mapping

Computational and theoretical chemistry provide powerful tools to investigate the three-dimensional structure and energetics of molecules. For this compound, these methods can elucidate its conformational preferences and the energy landscape associated with its structural flexibility.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers or rotamers. The relative stability of these conformers is determined by a variety of factors, including steric hindrance, electrostatic interactions, and hyperconjugation.

The conformational profile of O-benzyl hydroxylamine has been a subject of computational analysis. nih.gov These studies provide a foundational understanding of the likely orientations of the benzyl and hydroxylamine groups. The introduction of two fluorine atoms on the benzene ring at the 2- and 3-positions is expected to significantly influence the conformational equilibrium due to both steric and electronic effects. The fluorine atoms are strong electron-withdrawing groups and can participate in dipole-dipole interactions and potentially intramolecular hydrogen bonding with the hydroxylamine protons.

Research on the conformational analysis of 1,3-difluorinated alkanes has shown that the 1,3-difluoro motif strongly influences alkane chain conformation, with a significant dependence on the polarity of the medium. nih.gov Although part of an aromatic ring, the 1,3-relationship of a substituent to the difluoromethyl group in difluoroalkyl aryl ethers has been computationally analyzed to show the potential for accessing conformational space not available to the non-fluorinated parent compound. researchgate.net It is plausible that similar effects are at play in this compound, where the 2,3-difluoro substitution pattern could lead to a preference for specific rotational conformations of the benzyl group to minimize steric clash and optimize electrostatic interactions.

Illustrative Conformational Data

The following table presents a hypothetical conformational analysis for the key dihedral angles in this compound. The relative energies are illustrative and based on general principles of steric and electronic interactions, drawing analogies from related compounds. The actual energy differences would require specific quantum mechanical calculations.

| Dihedral Angle | Conformer Description | Hypothetical Relative Energy (kcal/mol) | Rationale |

| C(aryl)-C(benzyl)-O-N | Gauche | 0.0 | Likely the most stable conformer due to a balance of steric and electronic effects, avoiding eclipsing interactions. |

| C(aryl)-C(benzyl)-O-N | Anti (trans) | 0.5 - 1.5 | May experience some steric interaction between the ortho-fluorine and the hydroxylamine group. |

| C(benzyl)-O-N-H | Syn | > 3.0 | Likely disfavored due to steric repulsion between the benzyl group and the hydrogen on the nitrogen. |

| C(benzyl)-O-N-H | Anti | 0.0 | Generally the preferred conformation for O-substituted hydroxylamines to minimize steric hindrance. |

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org For a molecule like this compound, a full PES would be a high-dimensional surface. However, a simplified 2D PES can be constructed by mapping the energy as a function of two key dihedral angles, for example, the rotation around the C-O bond and the O-N bond.

The PES provides a more complete picture of the molecule's flexibility, showing the low-energy valleys corresponding to stable conformers and the higher-energy ridges or "saddle points" that represent the transition states for interconversion between conformers. libretexts.org The calculation of such a surface is performed using quantum mechanical methods. libretexts.org

For this compound, the PES would likely reveal several local energy minima, corresponding to the various stable conformers. The barriers to rotation would provide information on how readily the molecule can switch between these conformations at a given temperature. The presence of the difluorinated ring may create a more complex and rugged energy landscape compared to the unsubstituted O-benzyl hydroxylamine.

Illustrative Potential Energy Surface Data Points

This table provides a simplified and hypothetical set of data points that might be found on a 2D potential energy surface for this compound, illustrating the energy changes with respect to the two primary dihedral angles.

| Dihedral Angle 1 (C-C-O-N) (degrees) | Dihedral Angle 2 (C-O-N-H) (degrees) | Hypothetical Relative Energy (kcal/mol) |

| 60 | 180 | 0.0 |

| 180 | 180 | 0.8 |

| 60 | 0 | 3.5 |

| 180 | 0 | 4.2 |

| 0 | 180 | 2.5 |

| 0 | 0 | 6.0 |

Structure Activity Relationship Sar Studies of Halogenated O Benzylhydroxylamine Analogues

Impact of Fluorine Position and Number on Chemical Reactivity

The introduction of fluorine atoms onto the benzyl (B1604629) ring of O-benzylhydroxylamine significantly influences the compound's chemical reactivity. The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect, which can alter the charge distribution across the molecule. This effect can influence the nucleophilicity of the hydroxylamine (B1172632) moiety and the susceptibility of the benzyl group to metabolic attack.

The position of the fluorine substituent is a critical determinant of its impact on reactivity. For instance, fluorine atoms at the ortho and para positions can exert both inductive and resonance effects, while a meta substitution primarily acts through induction. In the case of O-(2,3-difluorobenzyl)hydroxylamine, the two adjacent fluorine atoms create a distinct electronic environment on one side of the aromatic ring. This localized electron deficiency can influence the molecule's interaction with biological macromolecules.

The number of fluorine substituents also plays a crucial role. Increasing the number of fluorine atoms generally enhances the electron-withdrawing nature of the benzyl group. This can lead to a decrease in the pKa of the hydroxylamine group, potentially affecting its ability to act as a hydrogen bond donor or acceptor in enzyme active sites.

Correlating Substituent Effects with Enzyme Inhibition Potency (e.g., IDO1, RNR)

The electronic and steric effects of halogen substituents on the benzyl ring of O-benzylhydroxylamine analogues have been directly correlated with their inhibitory potency against enzymes like IDO1 and RNR.

For IDO1 , an enzyme implicated in cancer immune evasion, the inhibition by hydroxylamine derivatives often involves interaction with the heme iron at the active site. Studies on related monoaryl O-alkylhydroxylamine derivatives have shown that halogenation of the aromatic ring can significantly enhance IDO1 inhibitory activity. nih.gov For instance, the introduction of a single fluorine atom at the meta position of a related inhibitor series led to selective and potent IDO1 inhibition. nih.gov This suggests that the electronic modifications induced by fluorine can optimize the binding interactions within the IDO1 active site.

While specific data for this compound is not extensively available in the public domain, the general principles of IDO1 inhibition by hydroxylamines suggest that the difluoro substitution pattern would create a unique electronic and steric profile that could be harnessed for potent and selective inhibition.

Comparative Analysis with Other Halogenated (e.g., Chloro, Bromo, Iodo) Benzylhydroxylamine Derivatives

The nature of the halogen substituent on the benzyl ring of O-benzylhydroxylamine analogues provides another layer of modulation for inhibitory potency. While fluorine is the most electronegative halogen, chlorine, bromine, and iodine introduce different steric and electronic properties.

Studies on diaryl hydroxylamines as IDO1 inhibitors have revealed that compounds with bromo and chloro substituents on the aromatic rings exhibit potent inhibition, with IC50 values in the low micromolar range. nih.gov This potency is consistent with findings from studies on monoaryl hydroxylamines. nih.gov The larger atomic radii of chlorine and bromine compared to fluorine can lead to more significant steric interactions within the enzyme's active site, which can be either beneficial or detrimental to binding affinity depending on the specific topology of the binding pocket.

A comparative analysis of the inhibitory activities of different halogenated O-benzylhydroxylamine derivatives against IDO1 is presented in the table below, based on data from related diaryl hydroxylamine inhibitors. nih.gov

| Halogen Substituent | Relative IDO1 Inhibitory Potency | Key Observations |

| Fluorine (meta) | Selectively Potent | Demonstrates the power of specific fluorine positioning for achieving selective inhibition. nih.gov |

| Chlorine | Potent | Generally leads to strong IDO1 inhibition, with potency in the low micromolar range. nih.gov |

| Bromine | Potent | Similar to chlorine, bromine substitution results in potent IDO1 inhibitors. nih.gov |

| Iodine | Potentially Potent | While not explicitly detailed in the reference for this class, iodine's ability to form halogen bonds could be leveraged for potent inhibition. |

Design Principles for Optimized Chemical and Biological Activity

The SAR studies of halogenated O-benzylhydroxylamine analogues have led to the formulation of several key design principles for optimizing their chemical and biological activity as enzyme inhibitors.

Strategic Halogenation: The position and nature of the halogen substituent are critical. For IDO1 inhibition, meta-fluorination has been shown to be advantageous for selectivity. nih.gov For broader potent activity against IDO1, chloro and bromo substitutions are effective. nih.gov The choice of halogen should be guided by the specific requirements of the target enzyme's active site.

Exploitation of Specific Interactions: The design of inhibitors should aim to exploit specific non-covalent interactions within the enzyme's active site. This includes hydrogen bonds, hydrophobic interactions, and, in the case of heavier halogens, halogen bonds.

Fine-tuning Physicochemical Properties: Halogenation can be used to modulate key physicochemical properties such as lipophilicity, metabolic stability, and membrane permeability. For instance, the introduction of fluorine can sometimes block sites of metabolism, thereby increasing the in vivo half-life of a compound.

Balancing Potency and Selectivity: While optimizing for potency against a primary target, it is crucial to consider selectivity against related enzymes or off-targets. The specific substitution pattern of halogens can be a powerful tool for achieving the desired selectivity profile. For example, monofluorination at the meta position led to selective IDO1 inhibition over IDO2 and TDO in a related series. nih.gov

Emerging Research Frontiers and Future Directions for O 2,3 Difluorobenzyl Hydroxylamine

Exploration of Novel Synthetic Applications

The core utility of O-benzylhydroxylamine derivatives lies in their reactivity and ability to serve as versatile building blocks in organic synthesis. While specific research on the 2,3-difluoro isomer is still emerging, the applications of its analogs provide a clear indication of its potential.

O-benzylhydroxylamines are key reagents in the formation of oximes and hydroxamic acids. For instance, O-benzylhydroxylamine hydrochloride has been utilized in the synthesis of N-(benzyloxy)methanesulfonamide. mdpi.com Furthermore, these compounds are instrumental in multicomponent reactions, such as the Ugi four-component reaction (U-4CR), to produce complex molecular scaffolds like inner hydroxamic acids. acs.org The reaction of O-benzylhydroxylamine in a U-4CR, followed by reductive debenzylation, provides an efficient route to these otherwise difficult-to-synthesize compounds. acs.org

The difluoro substitution pattern on the benzyl (B1604629) group of O-(2,3-difluorobenzyl)hydroxylamine is expected to modulate its reactivity and the properties of the resulting products. The electron-withdrawing nature of the fluorine atoms can influence the nucleophilicity of the hydroxylamine (B1172632) moiety and the stability of reaction intermediates. Future research will likely focus on exploiting these properties in the development of novel synthetic transformations and the creation of libraries of fluorinated molecules for drug discovery.

| Reagent/Reactant | Reaction Type | Product Class | Reference |

| O-benzylhydroxylamine hydrochloride | Sulfonylation | N-(benzyloxy)methanesulfonamide | mdpi.com |

| O-benzylhydroxylamine | Ugi four-component reaction | Inner hydroxamic acids | acs.org |

| O-benzylhydroxylamine | Reaction with trichloroethyl chloroformate | Protected hydroxylamine | rug.nl |

Advanced Mechanistic Elucidations in Biological Systems

The biological activities of O-benzylhydroxylamine derivatives are an area of active investigation. For example, para-substituted O-benzyl sulfohydroxamic acid derivatives have been studied as redox-triggered sources of nitroxyl (B88944) (HNO), a reactive nitrogen species with important physiological roles. mdpi.com The release of HNO from these donors can be initiated by reducing agents, highlighting the potential for developing pro-drugs that are activated under specific biological conditions. mdpi.com

The fluorine substituents in this compound can significantly impact its biological behavior. Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group, and its presence can block metabolic pathways, thereby increasing the half-life of a drug candidate. rsc.org Understanding how the specific 2,3-difluoro substitution pattern affects metabolic stability and interaction with biological targets such as enzymes and receptors is a key area for future research. This will involve detailed mechanistic studies to elucidate the role of this compound in modulating biological pathways.

Development of New Analytical Methodologies

The development of robust analytical methods is crucial for the characterization and quantification of novel compounds like this compound and its derivatives. While specific methods for this particular isomer are not yet widely reported, established techniques for related compounds will form the basis for future work.

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for structural elucidation. For example, the synthesis of N-(benzyloxy)-4-methylbenzenesulfonamide from O-benzylhydroxylamine hydrochloride was characterized using ¹H NMR, ¹³C NMR, and ESI-MS. mdpi.com Similarly, the products of reactions involving O-benzylhydroxylamine have been purified and characterized using silica (B1680970) gel column chromatography and NMR. mdpi.com

Future research will likely focus on developing sensitive and selective analytical methods for the detection of this compound and its metabolites in complex biological matrices. This may involve the use of advanced chromatographic techniques coupled with mass spectrometry (LC-MS) and the development of specific derivatization strategies to enhance detection.

Integration with Computational Design and Machine Learning Approaches in Chemical Research

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. These approaches can be used to predict the properties of molecules, design new compounds with desired characteristics, and guide experimental work.

For this compound, computational studies can provide insights into its conformational preferences, electronic properties, and potential binding modes with biological targets. This information can be used to design new derivatives with improved activity and selectivity. While specific computational studies on the 2,3-difluoro isomer are not yet prevalent, related research on other fluorinated compounds demonstrates the power of these methods. nih.gov

Machine learning algorithms can be trained on existing data to predict the synthetic accessibility and biological activity of new hydroxylamine-based compounds. This can help to prioritize synthetic targets and accelerate the discovery process. The integration of computational design and machine learning with experimental synthesis and biological evaluation will be a key driver of future research in this area.

Role in Expanding the Chemical Space of Hydroxylamine-Based Compounds

The introduction of the 2,3-difluorobenzyl moiety into the hydroxylamine scaffold significantly expands the available chemical space for drug discovery and other applications. The unique electronic and steric properties conferred by the fluorine atoms can lead to novel compounds with distinct biological activities and physicochemical profiles.

Hydroxylamine derivatives have recently been explored as nitrogen-radical precursors in visible-light photochemistry, enabling the development of new chemical transformations. nih.gov The specific substitution pattern of this compound could influence the efficiency and selectivity of such radical-based reactions.

By serving as a versatile building block, this compound can be incorporated into a wide range of molecular architectures, leading to the discovery of new chemical entities with potential applications in medicine, agriculture, and materials science. The continued exploration of the synthesis and reactivity of this and related fluorinated hydroxylamines will undoubtedly contribute to the expansion of the chemical toolbox available to researchers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing O-(2,3-difluorobenzyl)hydroxylamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, hydroxylamine derivatives can react with 2,3-difluorobenzyl halides under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like dichloromethane. Reductive amination using sodium cyanoborohydride in methanol/acetic acid (as in ) is another approach. Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of benzyl halide), temperature (room temperature to 40°C), and reaction time (3–24 hours). Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization improves yield and purity .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Analytical techniques include:

- LCMS : Monitor molecular ion peaks (e.g., m/z 403 [M+H]⁺ for analogous compounds in ).

- HPLC : Retention time analysis under standardized conditions (e.g., 0.97 minutes in ).

- NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for difluorobenzyl) and hydroxylamine protons (δ 3.5–4.5 ppm). Purity ≥95% is typically required for pharmacological studies .

Advanced Research Questions

Q. How do the positions of fluorine atoms on the benzyl group influence the compound’s reactivity and biological interactions?

- Methodological Answer : The 2,3-difluoro substitution increases electron-withdrawing effects, enhancing stability against hydrolysis compared to mono-fluoro analogs (). Fluorine’s electronegativity also modulates π-π stacking and hydrogen bonding with biological targets (e.g., enzymes). Computational docking studies (using software like AutoDock) can predict binding affinities, while comparative assays with O-(4-fluorobenzyl) or O-(pentafluorobenzyl) analogs ( ) reveal substituent-dependent activity .

Q. What strategies resolve contradictions in synthetic yields reported across different protocols?

- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst choice, or workup methods. For instance, bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBroP) in improves coupling efficiency (94% yield) compared to traditional EDC/HOBt. Systematic optimization via Design of Experiments (DoE) can identify critical variables (e.g., solvent, temperature). Reproducibility is validated by repeating reactions under identical conditions and cross-referencing with peer-reviewed protocols .

Q. How does this compound behave under varying pH conditions, and what are its stability implications?

- Methodological Answer : The compound is prone to decomposition under strongly acidic (pH <3) or basic (pH >10) conditions due to hydroxylamine’s labile N–O bond. Stability studies using accelerated degradation (40°C, 75% humidity) and HPLC monitoring () guide storage recommendations (e.g., –20°C in inert atmosphere). Buffered solutions (pH 6–8) are optimal for biological assays .

Q. What are the mechanistic insights into its role as a building block for spirocyclic or heterocyclic compounds?

- Methodological Answer : The hydroxylamine group participates in cyclization reactions to form pyrrolidine or pyridazine derivatives ( ). For example, coupling with keto acids (e.g., 3-butyloxy-3-propionic acid in ) under peptide coupling conditions yields spirocyclic intermediates. Mechanistic studies using isotopic labeling (e.g., ¹⁵N-hydroxylamine) and kinetic profiling clarify reaction pathways .

Methodological Best Practices

Q. What analytical workflows are recommended for characterizing byproducts in this compound synthesis?

- Answer : High-resolution mass spectrometry (HRMS) identifies unexpected adducts (e.g., dihydroxylamine dimers). Coupling LCMS with diode-array detection (DAD) tracks UV-active impurities. For persistent byproducts, scale-up and isolation via preparative HPLC followed by 2D-NMR (¹H-¹³C HSQC, HMBC) elucidates structures .

Q. How can researchers mitigate hazards associated with handling this compound?

- Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation (). Avoid exposure to moisture or strong oxidizers to prevent decomposition. Safety data sheets (SDS) for analogs () recommend spill containment with inert absorbents and disposal via licensed hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.